2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropyl and amino groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable precursor, such as a linear amine or a nitrile, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where a suitable cyclopropylating agent is used to introduce the cyclopropyl group onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives or other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as alkyl halides or acyl chlorides for nucleophilic substitution, and Lewis acids or bases for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of substituted derivatives.
Scientific Research Applications
2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one include:
- 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
- 2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]butan-1-one
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a pyrrolidine ring, a cyclopropyl group, and an amino group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-5-10(8-15)7-14(2)11-3-4-11/h9-11H,3-8,13H2,1-2H3 |
InChI Key |
CUKRQMHIJBTQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C)C2CC2)N |
Origin of Product |
United States |
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